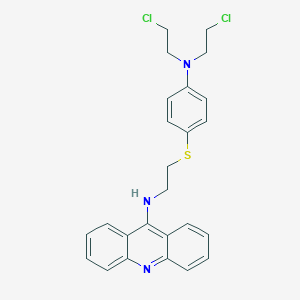

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine

Übersicht

Beschreibung

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining an acridine moiety with a bis(2-chloroethyl)amino group, which is often associated with alkylating agents used in chemotherapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine typically involves multiple steps:

Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of diphenylamine derivatives under acidic conditions.

Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of 4-aminophenylthio derivatives with bis(2-chloroethyl)amine under controlled conditions to ensure the selective formation of the desired product.

Coupling Reaction: The final step involves coupling the acridine core with the bis(2-chloroethyl)amino phenylthio derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the acridine ring, potentially leading to the formation of amines or dihydroacridine derivatives.

Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or dihydroacridine derivatives.

Substitution: Thiol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology.

Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA, leading to cell death.

Wirkmechanismus

The compound exerts its effects primarily through alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, which target rapidly dividing cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorambucil: Another alkylating agent with a similar bis(2-chloroethyl)amino group.

Melphalan: Contains a bis(2-chloroethyl)amino group and is used in the treatment of multiple myeloma.

Cyclophosphamide: A widely used alkylating agent in chemotherapy.

Uniqueness

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine is unique due to the presence of the acridine moiety, which can intercalate into DNA, enhancing its binding affinity and specificity. This dual mechanism of action (alkylation and intercalation) makes it a promising candidate for further research in cancer therapy.

Biologische Aktivität

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine, commonly referred to as Acrinamine, is a synthetic compound notable for its potential applications in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines an acridine moiety with a bis(2-chloroethyl)amino group. This structural configuration is significant as it relates to the compound's biological activity, particularly its ability to alkylate DNA.

- Molecular Formula : C₁₈H₁₈Cl₂N₂S

- Molecular Weight : 470.5 g/mol

- CAS Number : 130031-48-0

Acrinamine primarily exerts its biological effects through the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA, leading to cross-linking that disrupts DNA replication and transcription. This mechanism is characteristic of many alkylating agents used in chemotherapy, targeting rapidly dividing cancer cells.

Anticancer Properties

Research has indicated that Acrinamine possesses significant anticancer properties due to its ability to induce cell death through DNA damage. The compound has been investigated for its efficacy against various cancer cell lines. Key findings include:

- Cell Line Studies : Acrinamine demonstrated cytotoxic effects in human cancer cell lines such as breast (MCF-7), lung (A549), and colon (HCT116) cancers. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types .

- Mechanistic Studies : Studies have shown that the compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of Acrinamine:

Eigenschaften

IUPAC Name |

N-[2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylethyl]acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N3S/c26-13-16-30(17-14-27)19-9-11-20(12-10-19)31-18-15-28-25-21-5-1-3-7-23(21)29-24-8-4-2-6-22(24)25/h1-12H,13-18H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMICDVYAQYSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCSC4=CC=C(C=C4)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156313 | |

| Record name | N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130031-48-0 | |

| Record name | N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.